
2'-Deoxyguanosine 5'-Triphosphate TEA Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyguanosine 5’-Triphosphate TEA Salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It consists of a guanine nucleobase attached to a deoxyribose sugar, which is further linked to a chain of three phosphate residues. This compound is essential for various biochemical processes, particularly in the field of molecular biology, where it is used in DNA sequencing, polymerase chain reactions (PCR), and other DNA polymerase-based techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine 5’-Triphosphate TEA Salt typically involves the phosphorylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective phosphorylation of the 5’-hydroxyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired triphosphate compound .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine 5’-Triphosphate TEA Salt involves large-scale chemical synthesis using automated synthesizers. These machines are capable of performing multiple steps of the synthesis process, including protection, phosphorylation, and deprotection, in a highly controlled environment. The use of automated synthesizers ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyguanosine 5’-Triphosphate TEA Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2’-Deoxyguanosine 5’-Triphosphate TEA Salt can lead to the formation of 8-oxo-2’-deoxyguanosine triphosphate, a common oxidative damage product in DNA .
Aplicaciones Científicas De Investigación
2’-Deoxyguanosine 5’-Triphosphate TEA Salt has a wide range of applications in scientific research, including:
Mecanismo De Acción
2’-Deoxyguanosine 5’-Triphosphate TEA Salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The compound is incorporated into the growing DNA strand by forming complementary base pairs with cytosine. This process is facilitated by the enzyme’s active site, which catalyzes the formation of phosphodiester bonds between the nucleotide and the existing DNA strand . The molecular targets involved in this process include nucleoside diphosphate kinase and anaerobic ribonucleoside-triphosphate reductase .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine 5’-Triphosphate: Another nucleotide analog used in DNA synthesis and repair.
Guanosine 5’-Triphosphate: A ribonucleotide involved in RNA synthesis.
2’-Deoxycytidine 5’-Triphosphate: A nucleotide analog used in DNA synthesis and repair.
Uniqueness
2’-Deoxyguanosine 5’-Triphosphate TEA Salt is unique due to its specific role in DNA synthesis and its ability to form stable base pairs with cytosine. This property makes it indispensable in various molecular biology techniques, particularly those involving DNA amplification and sequencing .
Propiedades
Fórmula molecular |
C16H31N6O13P3 |
|---|---|
Peso molecular |
608.4 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H16N5O13P3.C6H15N/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;1-4-7(5-2)6-3/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);4-6H2,1-3H3/t4-,5+,6+;/m0./s1 |
Clave InChI |
JSHITQMIHMFGPO-FPKZOZHISA-N |
SMILES isomérico |
CCN(CC)CC.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
CCN(CC)CC.C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)

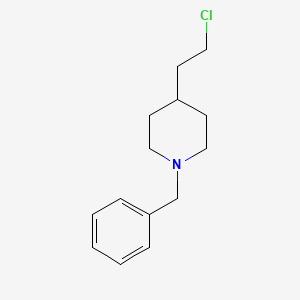
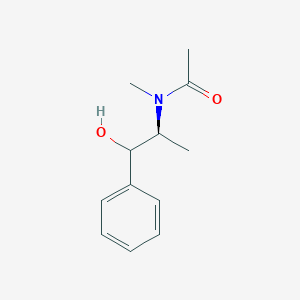
![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)

![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
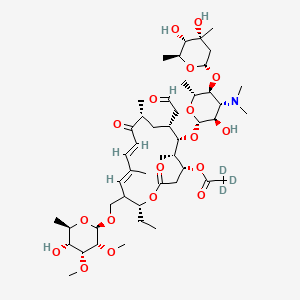
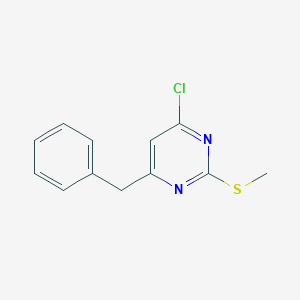
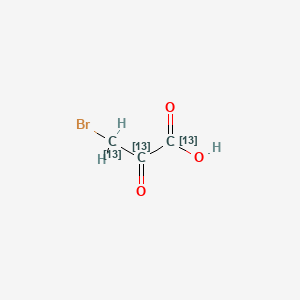
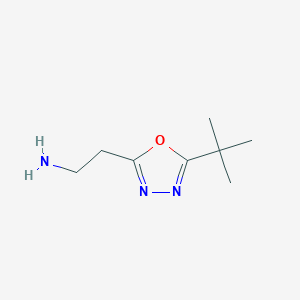
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
